Home > Products > Screening Compounds P62470 > Imidazole salicylate
Imidazole salicylate - 36364-49-5

Imidazole salicylate

Catalog Number: EVT-270727
CAS Number: 36364-49-5
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imidazole Salicylate, also known as ITF-182, is a non-steroidal anti-inflammatory drug with limited inhibitory effects on prostaglandin synthesis.

Salicylic Acid

Compound Description: Salicylic acid is a beta hydroxy acid with analgesic, antipyretic, and anti-inflammatory properties. It is the primary metabolite of Imidazole salicylate and is responsible for many of its pharmacological effects. [, ]

Imidazole

Compound Description: Imidazole is an organic heterocyclic compound. It is a weak base and can act as a proton donor or acceptor. Imidazole is a component of various biological molecules, including the amino acid histidine. []

Relevance: Imidazole is the other key component of Imidazole salicylate. When Imidazole salicylate is administered, it breaks down into imidazole and salicylic acid. [, ] The pharmacological properties of Imidazole salicylate are a result of the combined effects of both imidazole and salicylic acid. []

Salicyluric Acid

Compound Description: Salicyluric acid is a glycine conjugate of salicylic acid. It is a major metabolite of salicylic acid and is excreted in the urine. []

Relevance: Salicyluric acid is a metabolite of salicylic acid, which is a primary metabolite of Imidazole salicylate. [] When Imidazole salicylate is administered, it is metabolized to salicylic acid, which can be further metabolized to salicyluric acid. This metabolic pathway highlights the relationship between Imidazole salicylate, salicylic acid, and salicyluric acid.

Ibuprofen

Compound Description: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain, fever, and inflammation. [, , , ]

Relevance: Ibuprofen serves as a reference drug in many studies evaluating the efficacy and tolerability of Imidazole salicylate. [, , ] Clinical trials have shown that Imidazole salicylate and ibuprofen demonstrate comparable efficacy in treating osteoarthritis, with Imidazole salicylate potentially having a better tolerability profile. [, , , ]

Piroxicam

Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. []

Relevance: Piroxicam was used as a reference drug in a study evaluating the clinical efficacy and gastrointestinal tolerability of Imidazole salicylate in elderly patients with osteoarthritis. [] The study found that while both drugs were effective, Imidazole salicylate might have a better gastrointestinal tolerability profile compared to piroxicam in this patient population. []

Indomethacin

Compound Description: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation. []

Relevance: A study compared the effects of Imidazole salicylate and indomethacin on the blood pressure control of patients with essential hypertension treated with atenolol. [] The study found that while indomethacin interfered with the antihypertensive effect of atenolol, Imidazole salicylate did not. [] This research suggests that Imidazole salicylate may have a more favorable interaction profile with certain antihypertensive medications compared to indomethacin.

Atenolol

Compound Description: Atenolol is a beta-blocker medication used to treat high blood pressure, chest pain, and other heart conditions. []

Relevance: Atenolol was used in a study that examined the potential drug interactions between Imidazole salicylate and antihypertensive medications. [] The study focused on whether Imidazole salicylate would interfere with the antihypertensive effects of atenolol in patients with essential hypertension. []

Warfarin

Compound Description: Warfarin is an anticoagulant medication used to prevent blood clots. []

Relevance: Warfarin is mentioned in a study investigating the binding of Imidazole salicylate to human serum albumin (HSA). [] The research demonstrated that salicylic acid, a primary metabolite of Imidazole salicylate, could displace warfarin from its binding sites on HSA at high concentrations. [] This finding suggests that Imidazole salicylate administration might influence the free drug levels of warfarin in the blood, potentially altering its anticoagulant effects.

Digitoxin

Compound Description: Digitoxin is a cardiac glycoside medication used to treat heart failure and irregular heartbeats. []

Relevance: Similar to warfarin, digitoxin is mentioned in the context of Imidazole salicylate's binding to human serum albumin (HSA). [] The research revealed that high concentrations of salicylic acid, a metabolite of Imidazole salicylate, could displace digitoxin from its binding sites on HSA. [] This displacement suggests a potential for drug interaction between Imidazole salicylate and digitoxin, which could impact digitoxin's therapeutic effects.

Glibenclamide

Compound Description: Glibenclamide is an antidiabetic medication used to control blood sugar levels in individuals with type 2 diabetes. []

Relevance: Glibenclamide is included in the study examining the binding properties of Imidazole salicylate to human serum albumin (HSA). [] Unlike warfarin and digitoxin, the research showed that salicylic acid, a metabolite of Imidazole salicylate, was unable to displace glibenclamide from its HSA binding sites. [] This finding suggests that Imidazole salicylate might have a lower risk of drug interaction with glibenclamide compared to warfarin or digitoxin.

Source and Classification

Imidazole salicylate is classified as a salt resulting from the neutralization reaction between imidazole, a five-membered aromatic heterocyclic organic compound, and salicylic acid, a plant-derived phenolic compound. Salicylic acid is widely recognized for its anti-inflammatory and analgesic properties, while imidazole derivatives are often utilized in pharmaceuticals due to their biological activity. The combination of these two components aims to improve solubility and therapeutic efficacy.

Synthesis Analysis

The synthesis of imidazole salicylate can be achieved through various methods. One prominent method involves the following steps:

  1. Preparation of Reactants: Pharmaceutical-grade salicylic acid is suspended in trichloromethane (also known as chloroform). Ethylene diamine tetraacetic acid is added to this solution.
  2. Addition of Imidazole: Technical-grade imidazole is slowly introduced into the mixture. As imidazole dissolves, it reacts with salicylic acid.
  3. Reaction Monitoring: The reaction proceeds with continuous stirring for approximately two hours at room temperature. The pH of the solution gradually increases as salicylic acid dissolves.
  4. Filtration and Crystallization: Once the reaction reaches completion (indicated by the dissolution of salicylic acid), the mixture is filtered to remove any unreacted materials. The resultant solution is then subjected to cooling or evaporation to precipitate imidazole salicylate, which can be collected as a white or off-white crystalline powder .
Molecular Structure Analysis

The molecular structure of imidazole salicylate can be characterized using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy. The compound typically exhibits strong intermolecular hydrogen bonding due to the presence of both the hydroxyl group from salicylic acid and the nitrogen atom from imidazole.

  • Chemical Formula: The empirical formula can be represented as C10_{10}H10_{10}N2_2O3_3.
  • Molecular Weight: Approximately 210.20 g/mol.
  • Crystal Structure: The crystal packing interactions are primarily governed by charged-assisted hydrogen bonds between the nitrogen atom in imidazole and the hydroxyl oxygen in salicylic acid, leading to a stable crystalline arrangement .
Chemical Reactions Analysis

Imidazole salicylate can participate in various chemical reactions:

  1. Deprotonation Reactions: In basic conditions, the hydroxyl group can lose a proton, forming a more reactive anion that can participate in nucleophilic substitutions.
  2. Coordination Complex Formation: Imidazole derivatives often form coordination complexes with metal ions (e.g., copper), enhancing their biological activity and stability .
  3. Solubility Enhancement: The formation of salts like imidazole salicylate significantly improves the solubility of salicylic acid in aqueous solutions, which is crucial for pharmaceutical applications.
Mechanism of Action

The mechanism of action for imidazole salicylate primarily revolves around its pharmacological properties derived from both constituents:

  • Anti-inflammatory Action: Salicylic acid acts as a non-steroidal anti-inflammatory drug by inhibiting cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins.
  • Enhancement of Bioavailability: Imidazole improves solubility and dissolution rates, facilitating better absorption in biological systems .
  • Synergistic Effects: The combination may exhibit synergistic effects where both components enhance each other's therapeutic efficacy.
Physical and Chemical Properties Analysis

Imidazole salicylate exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white or off-white crystalline powder.
  • Solubility: Significantly more soluble in water compared to pure salicylic acid due to its salt formation.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a range conducive to pharmaceutical formulations.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Imidazole salicylate has diverse applications in various fields:

  1. Pharmaceuticals: Used as an active pharmaceutical ingredient (API) for developing formulations aimed at treating inflammatory conditions.
  2. Co-crystal Formation: Investigated for its role in forming co-crystals that enhance solubility and bioavailability of poorly soluble drugs .
  3. Research Applications: Employed in studies exploring new drug delivery systems and formulations aimed at improving therapeutic outcomes.
Introduction to Imidazole Salicylate: Historical Context and Pharmacological Classification

Evolution of Salicylate Derivatives in Anti-Inflammatory Drug Development

The therapeutic journey of salicylates began with natural sources like willow bark, culminating in the synthesis of acetylsalicylic acid (aspirin) in 1897. Traditional salicylates faced significant limitations: irreversible platelet inhibition, dose-dependent gastrointestinal toxicity, and compromised renal function in vulnerable populations. This drove research toward structurally modified salicylates with improved safety profiles. Imidazole salicylate (chemical name: 2-hydroxybenzoic acid imidazole; molecular formula: C₇H₆O₃·C₃H₄N₂; molecular weight: 206.2) emerged in the late 20th century as a strategic innovation addressing these limitations [1] [9].

A pivotal breakthrough was its selective thromboxane A2 synthase inhibition. Unlike traditional NSAIDs that broadly suppress cyclooxygenase (COX) enzymes, imidazole salicylate specifically targets thromboxane A2 (TXA₂)—a key mediator of platelet aggregation and vasoconstriction—while largely sparing prostacyclin (PGI₂) and other prostaglandins. This selectivity was demonstrated in a landmark 1993 double-blind crossover study involving cirrhotic patients with ascites. When administered at therapeutic doses (750mg), imidazole salicylate inhibited platelet thromboxane production by 34% (P < 0.05) without altering renal prostaglandin E₂ (PGE₂) synthesis or impairing furosemide-induced diuresis [10]. This renal safety profile positioned it as a promising alternative for patients with compromised hemodynamics, where conventional NSAIDs are contraindicated.

Table 1: Evolution of Salicylate-Based Therapeutics

GenerationRepresentative CompoundKey AdvancementClinical Limitation
First (1897)Acetylsalicylic AcidIrreversible COX inhibitionGI bleeding, Reye’s syndrome
Second (1950s)Sodium SalicylateAvoids acetylation; reversible inhibitionSodium retention, gastric irritation
Third (1970s)DiflunisalEnhanced analgesia; longer half-lifeLimited anti-platelet effect
Hybrid (1980s)Imidazole SalicylateThromboxane-selective inhibitionReduced GI/renal toxicity in at-risk groups

Structural Hybridization: Rational Design Combining Imidazole and Salicylate Moieties

The molecular architecture of imidazole salicylate (SMILES: N1C=CN=C1.OC(=O)C1=CC=CC=C1O) represents a deliberate fusion of pharmacophores. The imidazole ring (C₃H₄N₂) provides a proton-accepting nitrogen atom that forms a stable salt with the carboxylic acid group of salicylic acid. This hybridization transforms the physicochemical properties of both components:

  • Solubility Enhancement: Pure salicylic acid has notoriously low water solubility (2.17 mg/mL). Mechanochemical synthesis with imidazole creates a crystalline salt with a 50-fold higher dissolution rate due to disrupted hydrogen-bonding networks and altered crystal packing [2].
  • Bioisosteric Effects: The imidazole moiety mimics the electronic properties of histidine residues in enzyme active sites. This facilitates binding to thromboxane synthase via coordination with Fe³⁺ in the heme center, competitively inhibiting TXA₂ generation without affecting COX-1/COX-2 catalysis [1] [4].

X-ray powder diffraction (PXRD) and solid-state NMR studies reveal that the proton transfer from salicylic acid to imidazole’s N-3 atom creates a charge-assisted +N-H···O⁻ hydrogen bond. This "supramolecular synthon" enables dense, stable crystal packing with π-π stacking between aromatic rings (distance: 3.8–4.1 Å). Methylation at different positions on imidazole (e.g., 1-methylimidazole vs. 2-methylimidazole) further tunes solubility and bioavailability—demonstrating how minor structural changes impact therapeutic performance [2].

Table 2: Physicochemical Properties of Salicylic Acid and Its Imidazole Salt

PropertySalicylic AcidImidazole SalicylateSignificance
Water Solubility2.17 mg/mL>100 mg/mLEnhanced oral absorption
pKa (Carboxyl Group)2.972.79*Improved membrane permeability
Crystal SystemMonoclinicOrthorhombicStable lattice with channels for dissolution
Dissolution Rate (pH 7)0.12 mg/cm²/min7.4 mg/cm²/minRapid onset of action

*Predicted using ALGOPS algorithms [6] [9]

Position Within the NSAID Spectrum: Comparative Pharmacological Classification

Imidazole salicylate occupies a unique niche within the NSAID landscape due to its target-specific mechanism and favorable tolerability profile. Unlike classical NSAIDs (e.g., ibuprofen, naproxen) that non-selectively inhibit COX-1 and COX-2, it primarily blocks thromboxane synthase (TXAS)—downstream of COX in the arachidonic acid pathway. This results in three key pharmacological distinctions:

  • Platelet Function: Reduces TXA₂-driven platelet aggregation without completely suppressing thromboxane production, lowering bleeding risk compared to aspirin [1] [9].
  • Gastric Mucosal Integrity: Preserves cytoprotective prostaglandins (PGE₂, PGI₂) in the gastrointestinal tract. Clinical studies report "good gastric tolerability" in elderly rheumatic patients, attributed to minimal COX-1 interference [3] [9].
  • Renal Safety: Does not inhibit renal cyclooxygenase activity, maintaining glomerular filtration rate (GFR) and electrolyte balance in decompensated cirrhosis—a population highly vulnerable to NSAID-induced acute kidney injury [10].

Its ATC code (N02BA16) classifies it as a "salicylic acid derivative" analgesic, but its action transcends this category. While traditional NSAIDs like diclofenac (COX-2 IC₅₀: 0.7 μM; COX-1 IC₅₀: 1.1 μM) exhibit balanced inhibition, imidazole salicylate shows >90% selectivity for TXAS over COX isoforms. This mechanistic divergence is clinically relevant:

  • In aspirin-sensitive asthmatics, it avoids bronchoconstriction by sparing COX-2-dependent PGI₂ synthesis [3].
  • Unlike COX-2 inhibitors (e.g., celecoxib), it does not increase cardiovascular thrombotic risk, as PGI₂/TXA₂ balance remains favorable [1] [8].

Table 3: Comparative Mechanisms of NSAID Subclasses

NSAID SubclassPrimary TargetThromboxane InhibitionProstaglandin SparingKey Clinical Advantage
Non-selective COX InhibitorsCOX-1 & COX-2ModerateLimitedBroad anti-inflammatory efficacy
COX-2 Selective InhibitorsCOX-2WeakPartial (GI)Reduced GI ulcers
Thromboxane Synthase InhibitorsTXASStrongExtensive (Renal/GI)Safety in hepatic/renal impairment

Imidazole salicylate exemplifies how molecular hybridization and target refinement can overcome historical limitations of anti-inflammatory therapy. Its design capitalizes on synergistic pharmacophores to achieve tissue-specific actions—a paradigm guiding next-generation NSAID development.

Properties

CAS Number

36364-49-5

Product Name

Imidazole salicylate

IUPAC Name

2-hydroxybenzoic acid;1H-imidazole

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5)

InChI Key

XCHHJFVNQPPLJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1

Solubility

Soluble in DMSO

Synonyms

1H-imidazole-2-hydroxybenzoic acid complex
imidazole salicylate
imidazole-2-hydroxybenzoate
ITF 182
ITF-182
salizole

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.